Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)-

Description

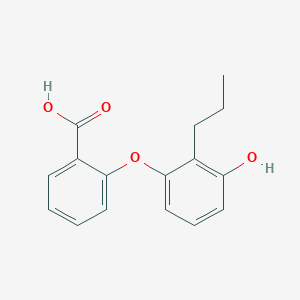

Structure

3D Structure

Properties

CAS No. |

676155-38-7 |

|---|---|

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

2-(3-hydroxy-2-propylphenoxy)benzoic acid |

InChI |

InChI=1S/C16H16O4/c1-2-6-11-13(17)8-5-10-14(11)20-15-9-4-3-7-12(15)16(18)19/h3-5,7-10,17H,2,6H2,1H3,(H,18,19) |

InChI Key |

GUVPYRHDBBDFKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Esterification Protocol:

- Dissolve 3-hydroxy-2-propyl-benzoic acid (59.79 g, 332 mmol) in methanol (598 mL).

- Add SOCl₂ (36.26 mL, 497.1 mmol) dropwise at −10°C.

- Warm to room temperature and stir for 35 hours.

- Concentrate under reduced pressure to obtain methyl 3-hydroxy-2-propyl-benzoate (64.4 g, 87%).

Hydrolysis Protocol:

- Treat methyl 3-[3-(substituted phenoxy)propoxy]-2-propyl-benzoate with aqueous KOH in N-methylpyrrolidone (NMP).

- Heat at 90–140°C for 1–8 hours.

- Acidify with HCl to precipitate the free acid.

Key Insight : Hydrolysis under strongly basic conditions ensures complete de-esterification, with yields exceeding 90%.

Coupling Reactions for Phenoxy Linkage

Formation of the phenoxy ether linkage is achieved via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A notable example involves the reaction of 3-hydroxy-2-propylphenol with activated aryl halides.

- Mix 3-hydroxy-2-propylphenol (1 eq), 1-bromo-4-fluorobenzene (1.2 eq), CuI (10 mol%), and K₃PO₄ (2 eq) in DMSO.

- Heat at 110°C for 24 hours under nitrogen.

- Purify via flash chromatography (hexane:ethyl acetate = 3:1).

Alternative Synthetic Routes

Grignard Reaction Pathway:

- React tert-butyl 2,3-dimethoxybenzoate with propylmagnesium chloride in tetrahydrofuran (THF) at −34°C.

- Deprotect with BBr₃ in dichloromethane to yield 3-hydroxy-2-propyl-benzoic acid.

- Esterify with SOCl₂/MeOH.

Advantage : Avoids harsh alkylation conditions, suitable for gram-scale synthesis.

Reductive Amination:

- Condense 2-(3-hydroxy-2-propylphenoxy)benzaldehyde with ammonium acetate in the presence of NaBH₃CN.

- Isolate the secondary amine and oxidize to the carboxylic acid.

Optimization and Scalability

Recent advancements focus on improving atom economy and scalability:

- Solvent Selection : DMSO and DMF remain preferred for high-temperature reactions, while THF is used for low-temperature steps.

- Catalyst Systems : Palladium/charcoal (Pd/C) enables efficient hydrogenolysis of benzyl protecting groups.

- Purification : Silica gel chromatography is standard, though recrystallization from ethanol/water mixtures enhances purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

Anti-Inflammatory Properties

Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- exhibits significant anti-inflammatory effects. It has been shown to inhibit mast cell degranulation and reduce the secretion of pro-inflammatory cytokines. This makes it valuable for treating chronic inflammatory skin conditions such as eczema and psoriasis .

Cancer Treatment Potential

Research indicates that this compound can inhibit cancer cell invasion and expression of matrix metalloproteinase-9 (MMP-9) in breast cancer cells. The mechanism involves suppression of the nuclear factor-kappa B (NF-κB) pathway, which is crucial for cancer progression. In studies involving MCF-7 human breast cancer cells, treatment with benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- significantly reduced MMP-9 levels and cell invasiveness induced by tumor promoters .

Skin Aging Prevention

The compound has demonstrated efficacy in preventing skin aging by inhibiting reactive oxygen species (ROS) production and the expression of matrix metalloproteinases (MMPs). In vitro studies have shown that it effectively suppresses UVB-induced MMP expression and ROS generation in human dermal fibroblasts, suggesting its potential as an anti-photoaging agent .

Case Study 1: Eczema Treatment

A clinical study investigated the effects of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- on patients with moderate to severe eczema. The results showed a significant reduction in erythema and pruritus after four weeks of topical application, highlighting its effectiveness as a therapeutic agent for inflammatory skin disorders.

Case Study 2: Breast Cancer Cell Invasion

In vitro experiments demonstrated that treatment with benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- led to a 70% reduction in MMP-9 expression in MCF-7 cells treated with TPA. This study provides compelling evidence for its role in inhibiting cancer cell invasion through modulation of key signaling pathways .

Summary Table of Applications

| Application | Mechanism of Action | Evidence Level |

|---|---|---|

| Anti-inflammatory | Inhibits mast cell degranulation | High |

| Cancer treatment | Suppresses MMP-9 expression; inhibits NF-κB activation | Moderate to High |

| Skin aging prevention | Reduces ROS production; inhibits MMP expression | Moderate |

Mechanism of Action

The mechanism of action of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Structural Comparison

Substituents on the benzoic acid backbone critically influence molecular interactions. Key structural analogs include:

Key Observations :

- Compared to 2-(2-chlorophenoxy) benzoic acid , the propyl chain in the target compound may enhance membrane permeability but reduce crystallinity.

Physicochemical Properties

Extraction rates, solubility, and diffusivity are influenced by substituents:

Key Findings :

- The target compound likely follows trends seen in , where bulky substituents (e.g., phenoxy) increase distribution coefficients, enhancing extraction efficiency compared to acetic acid .

- Its hydroxyl group may reduce diffusivity relative to non-polar analogs like 2-(4-methoxybenzoyl)benzoic acid .

Pharmacological Activity

TRPM4 channel inhibitors () and benzodiazepine analogs () highlight the role of substituents in bioactivity:

Key Insights :

- Compared to CBA , the absence of chlorine in the target compound might reduce TRPM4 affinity but improve metabolic stability.

Biological Activity

Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)-, is a compound of interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- IUPAC Name : Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)-

- Molecular Formula : C16H18O4

- Molecular Weight : 286.31 g/mol

- CAS Number : Not specifically listed in the provided sources.

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .

2. Antioxidant Properties

Benzoic acid derivatives have been evaluated for their antioxidant capabilities. The DPPH radical scavenging assay has demonstrated that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress in cells. This property is crucial for potential applications in preventing oxidative damage associated with aging and various diseases .

3. Anti-inflammatory Effects

The anti-inflammatory activity of benzoic acid derivatives has been highlighted in various studies. These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests their potential use in treating inflammatory conditions .

The biological activity of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)-, is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit enzymes involved in inflammatory responses and microbial metabolism.

- Cell Signaling Modulation : It may also influence cell signaling pathways related to apoptosis and cell survival, particularly through the activation of proteasomal and autophagy pathways .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of benzoic acid derivatives against a panel of pathogens. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, demonstrating significant potential for development as antimicrobial agents . -

Antioxidant Activity Assessment :

In another investigation, a series of hydroxybenzoic acids were tested for their antioxidant properties using the ABTS assay. The results showed that benzoic acid derivatives significantly reduced ABTS radical cation levels, indicating strong antioxidant activity which could be beneficial in formulating dietary supplements aimed at reducing oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Benzoic Acid, 2-(3-hydroxy-2-propylphenoxy)- | Moderate | High | High |

| 3-Hydroxybenzoic Acid | High | Moderate | Moderate |

| 4-Hydroxybenzoic Acid | Moderate | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.